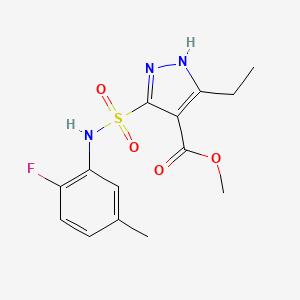

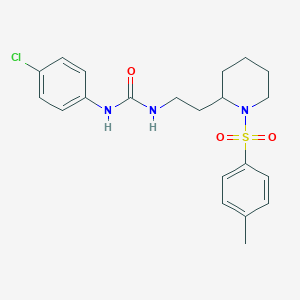

![molecular formula C10H14N4O2S B2545571 1-(2-hydroxyethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1005308-55-3](/img/structure/B2545571.png)

1-(2-hydroxyethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-hydroxyethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a derivative of the pyrazolopyrimidinone class, which is known for its biological activity, particularly as phosphodiesterase inhibitors. Although the specific compound is not directly mentioned in the provided papers, the general class of 1H-pyrazolo[3,4-d]pyrimidines has been explored for various biological activities, including as potent phosphodiesterase 5 (PDE5) inhibitors , antibacterial agents , and herbicides .

Synthesis Analysis

The synthesis of related pyrazolopyrimidinone derivatives typically involves multi-step reactions starting from substituted pyrimidines. For instance, the synthesis of 1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-ones was reported using ethyl 4-hydroxy-2-methylthio-pyrimidine-5-carboxylate under microwave-induced conditions . Another method includes tandem aza-Wittig and annulation reactions of iminophosphoranes, arylisocyanate, and substituted thiophenols . These methods could potentially be adapted for the synthesis of the compound by altering the substituents to include a 2-hydroxyethyl group and a propylthio group at the appropriate positions on the pyrazolopyrimidinone core.

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidinone derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidinone moiety. The specific substituents at various positions on the ring system can significantly influence the compound's biological activity and physical properties. The structural confirmation of such compounds is typically achieved through spectroscopic methods such as IR, 1H NMR, 13C NMR, LC-MS, and elemental analysis .

Chemical Reactions Analysis

The reactivity of pyrazolopyrimidinone derivatives can be influenced by the presence of various functional groups. For example, the ethoxy and trifluoroethoxy groups in the 1-position have been shown to affect the potency and selectivity of PDE5 inhibition . The thio-substituents at the 6-position, as seen in some herbicidal compounds, contribute to their bioactivity against certain plant species . The compound , with its hydroxyethyl and propylthio substituents, may also undergo specific chemical reactions that could be exploited for further functionalization or for its activity as a ligand in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidinone derivatives are determined by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical application as pharmaceuticals or agrochemicals. The presence of a hydroxyethyl group may increase the hydrophilicity of the compound, potentially affecting its solubility and absorption profile. The propylthio group could contribute to lipophilicity and may influence the compound's interaction with biological membranes or proteins.

Scientific Research Applications

Synthesis and Characterization

- Research has focused on synthesizing and characterizing pyrazole derivatives, including structural analyses through X-ray crystallography and exploring their biological activities against breast cancer and microbes. These studies provide a foundation for understanding the chemical and physical properties of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, contributing to the development of new pharmacologically active compounds (Titi et al., 2020).

Anticancer and Anti-inflammatory Applications

- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. These compounds, related to the 1-(2-hydroxyethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one structure, show promise as therapeutic agents, highlighting the potential for derivatives of this compound to be used in treating various diseases (Rahmouni et al., 2016).

Antimicrobial Activity

- The synthesis and biological evaluation of pyrazolopyrimidine derivatives have also extended to exploring their antimicrobial efficacy. This research underscores the potential of these compounds, including those related to the specified chemical structure, in developing new antimicrobial agents (Ebrahimpour et al., 2016).

Material Science Applications

- In the field of material science, the crystal structures of certain pyrazolo[3,4-d]pyrimidine-based molecules have been analyzed to understand the effect of substituent groups on molecular stacking and intermolecular interactions. This knowledge can inform the design of materials with specific optical or electronic properties (Avasthi et al., 1998).

properties

IUPAC Name |

1-(2-hydroxyethyl)-6-propylsulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2S/c1-2-5-17-10-12-8-7(9(16)13-10)6-11-14(8)3-4-15/h6,15H,2-5H2,1H3,(H,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBBKAUHRFLPDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(C=NN2CCO)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-hydroxyethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

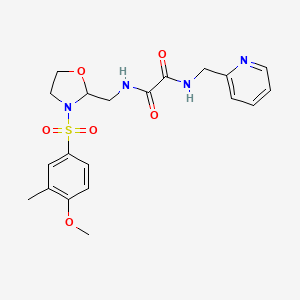

![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)anilino]carbonyl}amino)ethyl]benzenecarboxamide](/img/structure/B2545494.png)

![1-[4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2545495.png)

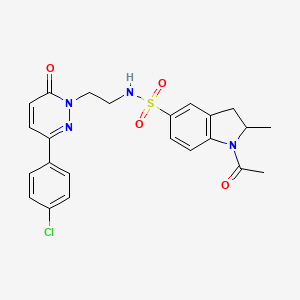

![N-(2-methoxyethyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2545500.png)

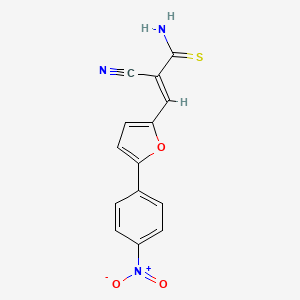

![[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzenesulfonate](/img/structure/B2545502.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1,5-diphenyl-1,2,4-triazole-3-carboxylate](/img/structure/B2545506.png)

![[4-(Hydroxymethyl)-2,5-diiodophenyl]methanol](/img/structure/B2545507.png)

![2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2545509.png)

![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B2545511.png)